Kadsurinsäure

Übersicht

Beschreibung

Molecular Structure Analysis

Kadsuric acid has a molecular formula of C30H46O4 . It has a molecular weight of 470.7 g/mol . The structure contains 82 bonds in total, including 36 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical and Chemical Properties Analysis

Kadsuric acid is a powder . It has a molecular weight of 470.7 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Kadsurinsäure hat nachweislich potente zytotoxische Wirkungen auf menschliche Krebszellen. Studien haben ihre Auswirkungen auf Bauchspeicheldrüsenkrebszellen untersucht und zeigten eine signifikante Induktion der Apoptose in diesen Zellen bei verschiedenen Konzentrationen .

Cholesterinsynthese-Inhibition

Forschungen zeigen, dass Triterpenoide, einschließlich this compound, die Cholesterinsynthese hemmen können. Diese Eigenschaft ist wertvoll bei der Entwicklung von Behandlungen für Hypercholesterinämie und verwandte Herz-Kreislauf-Erkrankungen .

Anti-HIV-Eigenschaften

This compound hat Potenzial gezeigt, die Replikation des Humanen Immundefizienzvirus (HIV) zu hemmen, was einen vielversprechenden Weg für die Entwicklung von Anti-HIV-Medikamenten bietet .

Antioxidative Wirkungen

Die antioxidativen Eigenschaften von this compound tragen zu ihren schützenden Wirkungen gegen oxidativem Stress-bedingte Schäden bei, die an verschiedenen chronischen Krankheiten beteiligt sind .

Hepatoprotektive Aktivitäten

This compound hat hepatoprotektive Aktivitäten gezeigt, was auf ihre Verwendung zum Schutz der Leber vor toxischen Substanzen und zur Verbesserung der Lebergesundheit schließen lässt .

Pharmakologische Forschung

Als ein wichtiges Triterpenoid, das aus Pflanzen wie der vietnamesischen Kadsura coccinea isoliert wurde, ist this compound Gegenstand laufender pharmakologischer Forschung, um ihr volles therapeutisches Potenzial zu erforschen .

Wirkmechanismus

Target of Action

Kadsuric acid, a major triterpenoid isolated from the leaves of Vietnamese Kadsura coccinea, has been found to exhibit potent cytotoxic effects in some human cancer cells . The primary targets of Kadsuric acid are caspase-3 and caspase-9 , two types of cysteine-aspartic acid proteases . Additionally, it targets Poly [ADP-ribose] polymerase 1 (PARP1) , an enzyme found in the nucleus that is important for regulating various cellular processes, including DNA repair, transcription, and chromatin remodeling .

Mode of Action

Kadsuric acid exhibits dose-dependent cytotoxicity against PANC-1 pancreatic cancer cells . It effectively activates caspase-3 by increasing the level of enzyme cleavage by 1–2 times after 12 and 24 hours, and by more than 3–4 times compared to the negative control . This compound enhances both caspase-3 and caspase-9 through protein expressions . Furthermore, Kadsuric acid reduces PARP1 expression in PANC-1 cells .

Biochemical Pathways

The anticancer effects of Kadsuric acid are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways . Notably, it disrupts the MAPK, PI3K/Akt, and NF-κB signaling pathways .

Pharmacokinetics

It’s known that the compound exhibits dose-dependent cytotoxicity

Result of Action

Kadsuric acid exhibits potent cytotoxic effects in some human cancer cells . It activates caspase-3 and caspase-9, leading to apoptosis . It also reduces the expression of PARP1 in PANC-1 cells . These actions result in the death of cancer cells, contributing to its anticancer effects.

Biochemische Analyse

Biochemical Properties

Kadsuric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, kadsuric acid has been shown to inhibit the growth of human liver cancer cells and induce autophagy in lung fibroblasts . It also activates caspase-3 and caspase-9, which are essential for the apoptosis pathway . Additionally, kadsuric acid interacts with Poly [ADP-ribose] polymerase 1 (PARP1), enhancing its cleavage and thereby promoting apoptosis .

Cellular Effects

Kadsuric acid exhibits potent cytotoxic effects on various cancer cell lines, including pancreatic cancer cells (PANC-1). It induces apoptosis by activating caspase-3 and caspase-9, leading to the cleavage of PARP1 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, kadsuric acid has been shown to reduce the expression of Poly [ADP-ribose] polymerase 1 (PARP1) in PANC-1 cells .

Molecular Mechanism

At the molecular level, kadsuric acid exerts its effects through several mechanisms. It binds to PARP1 with a strong affinity, inhibiting its activity and promoting apoptosis . Kadsuric acid also enhances the expression of caspase-3 and caspase-9, leading to increased cleavage of these enzymes and subsequent cell death . Additionally, molecular dynamics simulations have shown that the kadsuric acid-PARP1 complex is stable over time, further supporting its role in apoptosis induction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kadsuric acid have been observed to change over time. Studies have shown that kadsuric acid exhibits dose-dependent cytotoxicity, with significant effects observed after 12 and 24 hours of treatment . The stability and degradation of kadsuric acid in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of kadsuric acid vary with different dosages in animal models. Higher doses of kadsuric acid have been associated with increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe application in therapeutic settings .

Metabolic Pathways

Kadsuric acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with enzymes such as caspase-3 and caspase-9 highlights its role in apoptosis and cellular metabolism .

Transport and Distribution

Within cells and tissues, kadsuric acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of kadsuric acid is crucial for optimizing its therapeutic potential .

Subcellular Localization

Kadsuric acid’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall therapeutic effects .

Eigenschaften

IUPAC Name |

(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNPDWQZTUZFHK-LYNKRMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419527 | |

| Record name | KADSURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62393-88-8 | |

| Record name | KADSURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | KADSURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

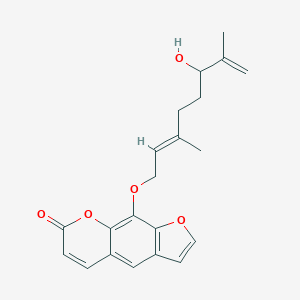

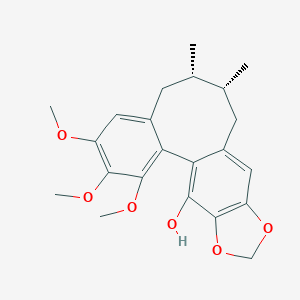

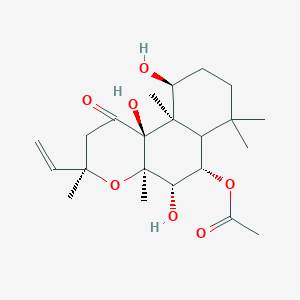

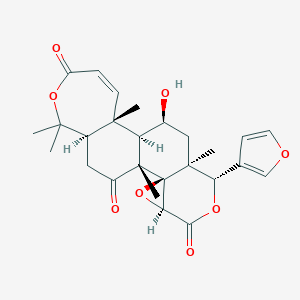

Feasible Synthetic Routes

Q1: What is Kadsuric acid and where is it found?

A1: Kadsuric acid is a naturally occurring triterpenoid, specifically classified as an A-seco-lanostane triterpenoid. [] It was first discovered in the plant Kadsura japonica Dunal [] and has since been found in various other plant species, including Schisandra henryi Clarke, Eleutherine americana, and Kadsura coccinea. [, , ]

Q2: What is the molecular structure of Kadsuric acid?

A2: The structure of Kadsuric acid was elucidated using spectroscopic data and chemical transformations. [] It is characterized by a unique seco-lanostane skeleton with a carboxylic acid group at the C-26 position. [, ]

Q3: Have there been studies investigating the potential use of Kadsuric acid or its derivatives in treating diseases?

A4: While research on Kadsuric acid itself regarding disease treatment is limited, its presence alongside bioactive compounds in various plant extracts suggests it could be of interest for future investigations. [, , ] For instance, its structural similarity to other lanostane-type triterpenes known for their diverse biological activities warrants further exploration of its therapeutic potential. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)